2-bromoacetic acid

説明

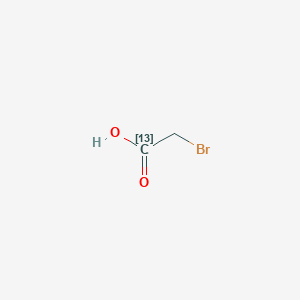

Structure

3D Structure

特性

IUPAC Name |

2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWGWELVVRCH-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443312 | |

| Record name | Bromoacetic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57858-24-9 | |

| Record name | Bromoacetic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoacetic-(1-13C) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-bromoacetic acid synthesis and reaction mechanism

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Bromoacetic Acid

Introduction

This compound, also known as bromoethanoic acid, is an organobromine compound with the chemical formula BrCH₂COOH.[1][2] It appears as a colorless to pale yellow crystalline solid and is a versatile and relatively strong alkylating agent.[1][3][4] Due to its reactivity, this compound and its esters are fundamental building blocks in organic synthesis, with significant applications in the pharmaceutical and chemical industries.[1][4][5] This technical guide provides a comprehensive overview of the primary synthesis methods, underlying reaction mechanisms, experimental protocols, and key reactions of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Physical and Chemical Properties

This compound is a polar compound, readily soluble in water and polar organic solvents like ethanol (B145695) and acetone.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₃BrO₂ |

| Molecular Weight | 138.95 g/mol |

| Melting Point | 49-51 °C |

| Boiling Point | 208 °C |

| Density | 1.934 g/cm³ |

| pKa | 2.86 - 2.89 |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in water, ethanol, acetone, diethyl ether |

(Data sourced from[1][2][3][4][5])

Synthesis of this compound

The most prominent and widely utilized method for synthesizing this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. Other notable methods include direct bromination and synthesis from chloroacetic acid.

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky reaction is a hallmark transformation in organic chemistry that converts a carboxylic acid with an α-hydrogen into its α-bromo derivative.[6] This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as PBr₃.[7][8]

Reaction Scheme: CH₃COOH + Br₂ (with PBr₃ catalyst) → BrCH₂COOH + HBr

The reaction conditions are often stringent, requiring elevated temperatures (above 373 K) and extended reaction times to proceed to completion.[7]

Direct Bromination of Acetic Acid

This compound can also be prepared by the direct bromination of acetic acid.[1][9][10] This process typically requires high temperatures and pressures.[9][10] The reaction can be facilitated by using catalysts such as pyridine (B92270) or dry hydrogen chloride to improve efficiency and yield.[4][10]

Synthesis from Chloroacetic Acid

Another synthetic route involves the reaction of chloroacetic acid with hydrobromic acid or an alkali metal bromide at elevated temperatures.[4][10][11] This nucleophilic substitution reaction replaces the chlorine atom with a bromine atom. A process described involves adding concentrated sulfuric acid to an aqueous solution of chloroacetic acid and an alkali metal bromide, followed by heating to remove water and isolate the product.[11]

Reaction Mechanism: The Hell-Volhard-Zelinsky Reaction

The mechanism of the HVZ reaction is a multi-step process that relies on the formation of an acyl bromide intermediate, which is more readily brominated than the parent carboxylic acid.

-

Formation of Acyl Bromide: Phosphorus tribromide (PBr₃), which can be formed in situ from red phosphorus and bromine, reacts with acetic acid to form acetyl bromide.[6][7][8]

-

Enolization: The acetyl bromide intermediate readily tautomerizes to its enol form. This enol is significantly more nucleophilic than the carboxylic acid.[6][8][12]

-

α-Bromination: The enol tautomer rapidly reacts with bromine (Br₂) at the α-carbon to form α-bromoacetyl bromide.[6][7]

-

Hydrolysis/Exchange: The resulting α-bromoacetyl bromide can then undergo hydrolysis during aqueous workup to yield the final product, this compound.[6][12] Alternatively, in the absence of a nucleophilic solvent, it can react with unreacted acetic acid, regenerating the acetyl bromide intermediate and forming the product, allowing the catalytic cycle to continue.[6][7]

References

- 1. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromoacetic acid reagent grade, 97 2-Bromoethanoic acid [sigmaaldrich.com]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. brainly.in [brainly.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 12. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 2-Bromoacetic Acid for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, laboratory applications, and safety protocols for 2-bromoacetic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective handling and utilization of this versatile reagent.

Core Properties of this compound

This compound (BrCH₂COOH) is a halogenated carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its utility stems from the presence of two reactive functional groups: a carboxylic acid and an alpha-bromo substituent. This dual functionality allows for a wide range of chemical transformations, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃BrO₂ | [1][3] |

| Molar Mass | 138.95 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid | [2] |

| Odor | Vinegar-like | |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 208 °C | [2][4] |

| Density | 1.934 g/cm³ | [2] |

| Solubility in Water | 175 g/100 mL (25 °C) | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene | [4] |

| pKa | 2.86 | [2] |

| Flash Point | 110 °C | |

| Vapor Pressure | 0.119 mmHg at 25 °C |

Chemical Reactivity and Applications

This compound is a potent alkylating agent due to the electrophilic nature of the carbon atom bonded to the bromine.[1] The electron-withdrawing carboxylic acid group enhances the leaving group ability of the bromide, facilitating nucleophilic substitution reactions.

Key reactions and applications include:

-

Alkylation of Nucleophiles: It readily reacts with a variety of nucleophiles, including phenols, amines, thiols, and carbanions, to introduce a carboxymethyl group (-CH₂COOH). This is fundamental in the synthesis of many pharmaceutical intermediates.

-

Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., Fischer esterification) to produce bromoacetate (B1195939) esters, which are also important alkylating agents and synthetic intermediates.

-

Synthesis of Heterocycles: It is a key precursor in the synthesis of various heterocyclic compounds, which are prevalent in drug molecules.

Experimental Protocols

The following are detailed methodologies for common laboratory reactions involving this compound.

Alkylation of 4-Methylphenol (Williamson Ether Synthesis)

This protocol details the synthesis of (4-methylphenoxy)acetic acid.

Reagents and Equipment:

-

4-Methylphenol (p-cresol)

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 50 mL of deionized water. To this solution, add 10.8 g (0.1 mol) of 4-methylphenol. Stir the mixture at room temperature until the 4-methylphenol has completely dissolved.

-

Addition of this compound: While stirring, add 13.9 g (0.1 mol) of this compound to the reaction mixture in portions.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1 hour.

-

Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 400 mL beaker and cool in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the solution is acidic to pH paper (pH ~2). A white precipitate of (4-methylphenoxy)acetic acid will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water. The crude product can be purified by recrystallization from hot water.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Esterification of this compound with Isopropanol (B130326) (Fischer Esterification)

This protocol describes the synthesis of isopropyl bromoacetate.

Reagents and Equipment:

-

This compound

-

Isopropanol

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser (or Dean-Stark apparatus)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers

-

Graduated cylinders

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 13.9 g (0.1 mol) of this compound and 60 mL of isopropanol.

-

Catalyst Addition: While swirling the flask, cautiously add 1-2 mL of concentrated sulfuric acid.

-

Reflux: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-3 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Slowly add 50 mL of a saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution). Gently swirl and vent the separatory funnel frequently.

-

Extraction: After the gas evolution has ceased, shake the separatory funnel and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 50 mL of brine.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the excess isopropanol using a rotary evaporator. The resulting crude isopropyl bromoacetate can be purified by vacuum distillation.

Safety and Handling

This compound is a toxic and corrosive substance that must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower should be readily accessible.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. It is hygroscopic and light-sensitive, so it should be stored in a tightly sealed container in a cool, dry, and dark place.[5]

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and metals.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their laboratory work.

References

- 1. 2-bromo acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 3. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the History and Discovery of 2-Bromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for 2-bromoacetic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this important reagent.

History and Discovery

The journey of this compound (also known as bromoacetic acid) begins in the mid-19th century, a period of significant advancement in organic chemistry. The first documented synthesis of this compound is attributed to the British chemists William Henry Perkin and B. F. Duppa in 1859 . Their pioneering work, "On the action of bromine on acetic acid," was published in the Quarterly Journal of the Chemical Society. This initial method involved the direct bromination of acetic acid.

Following this initial discovery, the synthesis of α-halo acids, including this compound, was significantly advanced by the development of the Hell-Volhard-Zelinsky reaction in the 1880s. This robust method, named after its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, involves the reaction of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide or red phosphorus.[1][2] This reaction proceeds via the formation of an acyl bromide, which then enolizes and undergoes bromination at the α-carbon.[1] The resulting α-bromo acyl bromide is subsequently hydrolyzed to yield the final α-bromo carboxylic acid. The Hell-Volhard-Zelinsky reaction became a cornerstone of organic synthesis due to its efficiency and broader applicability compared to direct bromination.

Over the years, other synthetic routes have been developed, including the reaction of chloroacetic acid with hydrogen bromide or an alkali metal bromide, and the reaction of glycolic acid with hydrogen bromide. These alternative methods offer different advantages in terms of starting material availability, reaction conditions, and scalability.

Physicochemical Properties

This compound is a colorless to light yellow crystalline solid with a pungent, vinegar-like odor.[3] It is highly soluble in water and polar organic solvents. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃BrO₂ | [3] |

| Molar Mass | 138.948 g/mol | [3] |

| Melting Point | 49-51 °C | [3] |

| Boiling Point | 206-208 °C | [3] |

| Density | 1.934 g/cm³ | [3] |

| pKa | 2.86 | [3] |

| Solubility in Water | 175 g/100 mL at 25 °C |

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for the most significant methods of synthesizing this compound.

The Hell-Volhard-Zelinsky Reaction

This is a classic and widely used method for the α-bromination of carboxylic acids.

Reaction:

CH₃COOH + Br₂ + P(cat.) → BrCH₂COOH + HBr

Experimental Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The top of the condenser should be connected to a gas trap to absorb the hydrogen bromide gas evolved during the reaction.

-

Reagents:

-

Glacial Acetic Acid

-

Bromine

-

Red Phosphorus (catalyst)

-

-

Procedure:

-

Place glacial acetic acid and a catalytic amount of red phosphorus in the reaction flask.

-

Heat the mixture to a gentle reflux.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition of bromine is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate bromoacetyl bromide to this compound.

-

The crude this compound can be purified by distillation under reduced pressure.

-

-

Yield: Typical yields for this reaction are in the range of 80-85%.[3]

Synthesis from Chloroacetic Acid

This method involves the nucleophilic substitution of chlorine with bromine.

Reaction:

ClCH₂COOH + NaBr + H₂SO₄ → BrCH₂COOH + NaCl + HSO₄⁻

Experimental Protocol:

-

Apparatus: A four-necked flask equipped with a stirrer, a thermometer, a reflux condenser, and a dropping funnel.

-

Reagents:

-

Chloroacetic Acid

-

Sodium Bromide

-

Concentrated Sulfuric Acid

-

Water

-

Toluene (B28343) (for azeotropic removal of water)

-

-

Procedure:

-

In the reaction flask, dissolve chloroacetic acid and sodium bromide in water.

-

Stir the mixture vigorously and maintain the temperature at approximately 55°C.

-

Gradually add concentrated sulfuric acid from the dropping funnel over a period of one hour.

-

After the addition is complete, continue stirring the mixture for an additional two hours.

-

Add toluene to the reaction mixture and heat it in an oil bath to remove water by azeotropic distillation.

-

After the removal of water, the organic layer containing this compound can be separated and purified by distillation.[4]

-

-

Yield: This method can provide high yields, often exceeding 95%.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

References

- 1. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromoacetic Acid as an Alkylating Agent in Organic Chemistry

Abstract

This compound (BrCH₂COOH) is a versatile and highly reactive organobromine compound that serves as a potent alkylating agent in organic chemistry.[1][2] Its utility stems from the presence of both a carboxylic acid functional group and a bromine atom on the adjacent carbon, making it a valuable building block for the synthesis of a wide array of molecules.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, core mechanism of action, and its extensive applications in the alkylation of various nucleophiles. Special emphasis is placed on its role as a key intermediate in pharmaceutical synthesis and as a tool in chemical biology for drug development.[4][5] Detailed experimental protocols and quantitative data are presented to aid researchers in its practical application.

Physicochemical Properties and Safety Data

This compound is a colorless crystalline solid that is corrosive to metals and tissues.[6][7] It is soluble in water and polar organic solvents.[6] Due to its hazardous nature, strict safety protocols must be followed during its handling and storage.[8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₃BrO₂ | [1][4] |

| Molar Mass | 138.95 g·mol⁻¹ | [1][4] |

| Appearance | White to light yellow crystalline solid | [1][10] |

| Melting Point | 49 to 51 °C | [1] |

| Boiling Point | 206 to 208 °C | [1] |

| Density | 1.934 g/cm³ | [1][6] |

| pKa | 2.86 | [1] |

| CAS Number | 79-08-3 | [1] |

Safety and Handling: this compound is highly toxic and corrosive, causing severe skin burns and eye damage upon contact.[11][9] It is fatal if swallowed and toxic if inhaled or in contact with skin.[9] It is also a lachrymator and is very toxic to aquatic life.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (tightly fitting safety goggles).[8][9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid formation of dust and aerosols.[8] All equipment must be grounded.[6]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible substances.[9] The compound is hygroscopic, light-sensitive, and air-sensitive.[12][8][9]

Core Mechanism of Action: SN2 Alkylation

The primary mechanism through which this compound functions as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction.[13] In this reaction, a nucleophile attacks the electrophilic α-carbon (the carbon bonded to the bromine), displacing the bromide ion, which is an effective leaving group. This process results in the formation of a new covalent bond between the nucleophile and the carboxymethyl group.[13] The reactivity is enhanced by the electrophilic character of the α-carbon.[4]

Caption: General SN2 mechanism of this compound.

Applications in Alkylation of Nucleophiles

This compound's reactivity makes it a versatile reagent for alkylating a range of nucleophiles, including amines, thiols, phenols, and carboxylates.

Alkylation of S-Nucleophiles (Thiols)

The alkylation of thiols, particularly the cysteine residues in proteins, is a cornerstone of bioconjugation and proteomics research.[4][14] The reactive species is the more nucleophilic thiolate anion (-S⁻), making the reaction highly pH-dependent.[14]

-

pH Dependence: The reaction rate increases significantly as the pH approaches and exceeds the pKa of the thiol group (typically ~8.5 for cysteine), which favors the formation of the thiolate anion.[14] An optimal pH range of 8.0-9.0 is often recommended for efficient and specific alkylation of cysteine residues.[14]

-

Differential Reactivity: The bromoacetyl group can be used in conjunction with other thiol-reactive groups, like maleimides, for sequential conjugations by controlling the pH. Maleimide (B117702) reactions are faster at pH 6.5, while bromoacetyl reactions are more favorable at pH 9.0, allowing for controlled, site-specific modifications.[15]

Caption: Experimental workflow for protein thiol alkylation.

Alkylation of N-Nucleophiles (Amines)

The reaction of this compound or its esters with ammonia (B1221849) or amines is a method for synthesizing amino acids or their derivatives. However, the reaction is often complicated by over-alkylation.[16][17] The product of the initial alkylation (a primary or secondary amine) is often more nucleophilic than the starting amine, leading to subsequent reactions that can produce a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[17][18]

Caption: Pathway of over-alkylation in amine reactions.

Alkylation of O-Nucleophiles (Phenols and Carboxylates)

This compound is also used for the O-alkylation of phenols and carboxylate ions. These reactions are fundamental in synthesizing aryl ethers and esters, which are common motifs in pharmaceuticals and other fine chemicals.[19][20] The reaction with phenols may be promoted by a carboxylic acid catalyst.[19] The reaction with carboxylate ions proceeds via a standard SN2 mechanism, with the rate influenced by the basicity and steric profile of the nucleophile.[20]

Synthesis of Heterocycles

As a bifunctional reagent, this compound and its esters are valuable starting materials for synthesizing a variety of heterocyclic compounds, such as thiazolidinones, by reacting with appropriate nucleophiles like thioureas or thioamides.[21][22]

Role in Drug Development and Chemical Biology

This compound is a crucial building block in the pharmaceutical industry.[3][4][5] Its ability to introduce a carboxymethyl group allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

-

Intermediate Synthesis: It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[4][5][10]

-

Chemical Probe: In chemical biology, it is used to alkylate specific amino acid residues (primarily cysteine) to study enzyme activity, map active sites, and understand biochemical pathways.[4][14] This covalent modification can irreversibly inhibit enzyme function, providing insights into potential therapeutic targets.[13]

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols

Protocol: Alkylation of a Thiol-Containing Peptide

This protocol describes the alkylation of a peptide containing a cysteine residue with this compound.

-

Peptide Dissolution: Dissolve the thiol-containing peptide in a reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.5) to a final concentration of 1 mg/mL.

-

Reduction (Optional): If the peptide contains disulfide bonds, add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37 °C for 30-60 minutes.[14]

-

Alkylation: Prepare a fresh solution of this compound (e.g., 100 mM in the reaction buffer). Add the this compound solution to the peptide solution to achieve a final concentration that is in molar excess of the total thiol concentration (e.g., 50 mM).[14]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 45-60 minutes.[14]

-

Quenching: Stop the reaction by adding a quenching agent, such as DTT or 2-mercaptoethanol, to a final concentration approximately double that of the this compound used. Incubate for 15 minutes.[14]

-

Sample Cleanup: The alkylated peptide is now ready for downstream analysis. The sample can be desalted using a C18 ZipTip or other buffer exchange methods prior to analysis by mass spectrometry.

Protocol: Synthesis of Ethyl 2-(Phenylamino)acetate

This protocol details the N-alkylation of aniline (B41778) with ethyl bromoacetate (B1195939), a derivative of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq), ethyl bromoacetate (1.1 eq), and sodium bicarbonate (2.0 eq) in a suitable solvent such as acetonitrile (B52724) or ethanol.

-

Heating: Heat the reaction mixture to reflux (approximately 80-82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium bromide and excess sodium bicarbonate.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure ethyl 2-(phenylamino)acetate.

Table 2: Example Reaction Conditions for Alkylation

| Nucleophile | Reagent | Base / Catalyst | Solvent | Temperature | Yield | Reference |

| Hydrazono-thiazolidinone | Ethyl Bromoacetate | Fused NaOAc | Ethanol | Reflux | 94% | [21] |

| Aromatic/Aliphatic Thiols | Various Alkyl Halides | aq. TBAH | None | 50 °C | High | [23] |

| Phenol | Isobutylene | Carboxylic Acid | - | Varies | - | [19] |

| Aliphatic Carboxylate Ions | Ethyl Bromoacetate | - | 90% Acetone/Water | 30-40 °C | N/A (Kinetics) | [20] |

Conclusion

This compound is a powerful and versatile alkylating agent with broad applicability in organic synthesis and the life sciences. Its predictable reactivity via the SN2 mechanism allows for the targeted modification of amines, thiols, and other nucleophiles. While challenges such as over-alkylation in amine reactions exist, its utility as a foundational building block in the synthesis of pharmaceuticals, heterocycles, and as a probe for biochemical pathways is firmly established. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to effectively harness its synthetic potential in drug discovery and development.

References

- 1. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Bromoacetate | C2H2BrO2- | CID 6226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. BROMOACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. Page loading... [guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amine alkylation - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US2477091A - Alkylation of phenols - Google Patents [patents.google.com]

- 20. ias.ac.in [ias.ac.in]

- 21. sciepub.com [sciepub.com]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. jmaterenvironsci.com [jmaterenvironsci.com]

An In-Depth Technical Guide to the SN2 Reaction Mechanism of 2-Bromoacetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetic acid is a versatile bifunctional reagent widely utilized in organic synthesis and biochemical studies. Its utility stems from the presence of both a reactive carbon-bromine bond, susceptible to nucleophilic substitution, and a carboxylic acid group. For researchers in drug development and medicinal chemistry, understanding the reactivity of this compound is crucial for applications such as the alkylation of proteins, particularly the modification of cysteine residues, and as a foundational building block for more complex pharmaceutical agents. This guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction mechanism of this compound, detailing its core principles, influencing factors, and relevant experimental protocols.

The Core SN2 Reaction Mechanism

The reaction of this compound with a nucleophile (Nu⁻) proceeds via the SN2 mechanism, a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously.[1]

Kinetics

The SN2 reaction is characterized by second-order kinetics.[1][2][3][4] The reaction rate is linearly dependent on the concentration of both the substrate (this compound) and the nucleophile.[1][3] This relationship is described by the following rate law:

Rate = k[CH₂BrCOOH][Nu⁻]

Where:

-

k is the second-order rate constant.

-

[CH₂BrCOOH] is the concentration of this compound.

-

[Nu⁻] is the concentration of the nucleophile.

Doubling the concentration of either reactant will double the reaction rate, while doubling both will quadruple the rate.[3][4]

Stereochemistry and Mechanism

A defining feature of the SN2 mechanism is the "backside attack" of the nucleophile. The nucleophile approaches the electrophilic carbon from the side directly opposite the leaving group (bromide).[1] This trajectory is favored as it minimizes electrostatic repulsion between the electron-rich nucleophile and the departing, electron-rich leaving group.

This backside attack leads to a high-energy, pentacoordinate transition state where the α-carbon is partially bonded to both the incoming nucleophile and the outgoing bromide ion.[1][3] The reaction culminates in the breaking of the carbon-bromide bond and the formation of a new carbon-nucleophile bond, resulting in an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[3] While this compound itself is not chiral, this inversion is a fundamental characteristic of the SN2 pathway.

Factors Influencing the SN2 Reaction

The rate and efficiency of the SN2 reaction of this compound are governed by several key factors, summarized in the table below.

| Factor | Influence on SN2 Reactivity | Rationale for this compound |

| Substrate Structure | Steric hindrance dramatically decreases the reaction rate. Reactivity order: Methyl > 1° > 2° >> 3°.[1][5] | This compound is a primary (1°) alkyl halide. The α-carbon is minimally hindered, making it an excellent substrate for SN2 reactions.[1][6] |

| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. Anionic nucleophiles (e.g., RS⁻, CN⁻, I⁻) are generally more potent than neutral ones (e.g., H₂O, ROH). | The choice of nucleophile is critical. Strong nucleophiles like thiolates (cysteine residues) react readily. |

| Leaving Group Ability | A better leaving group is a weaker base and can stabilize a negative charge. Reactivity order for halogens: I⁻ > Br⁻ > Cl⁻ > F⁻. | Bromide (Br⁻) is a good leaving group, making the C-Br bond sufficiently labile for displacement. |

| Solvent | Polar aprotic solvents (e.g., DMSO, acetone (B3395972), DMF) are ideal.[6][7] They solvate the counter-ion but leave the nucleophile "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) solvate and stabilize the nucleophile via hydrogen bonding, reducing its reactivity.[6] | Reactions are typically performed in polar aprotic solvents to maximize the rate. For example, the reaction between bromoethane (B45996) and potassium iodide is 500 times faster in acetone than in methanol.[6] |

Quantitative Kinetic Data

While extensive kinetic data for this compound with a wide range of nucleophiles is not consolidated in a single source, its reactivity can be inferred from studies on analogous haloacetates. The reactivity is highly dependent on the leaving group.

Table 2: Relative Reactivity of Haloacetic Acids with Thiols

| Haloacetic Acid | Leaving Group | Relative Reaction Rate with Glutathione[8] | Leaving Group Ability |

| Iodoacetic Acid | Iodide (I⁻) | 100 | Excellent |

| Bromoacetic Acid | Bromide (Br⁻) | 60 | Good |

| Chloroacetic Acid | Chloride (Cl⁻) | 1 | Moderate |

This data clearly illustrates that bromide is an effective leaving group, rendering this compound a potent alkylating agent, second only to its iodo-analogue in this series.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for a synthetic application and a kinetic analysis involving this compound or similar haloacetates.

Synthesis of 2-(Carbazol-9-yl)acetic Acid

This protocol describes the N-alkylation of carbazole (B46965) with this compound, a classic example of an SN2 reaction.[9]

Methodology:

-

Reactant Preparation: Combine carbazole (73.6 mmol) and crushed sodium hydroxide (B78521) (3 eq.) in dimethyl sulfoxide (B87167) (DMSO, 50 mL).

-

Initial Heating: Heat the mixture to 85°C for 30 minutes to deprotonate the carbazole, forming the nucleophilic carbazolide anion.

-

Substrate Addition: Carefully add this compound (1.2 eq.) in small portions to the heated mixture.

-

Reaction: Stir the reaction mixture at 85°C overnight.

-

Workup & Precipitation: Cool the reaction and add water (200 mL) to precipitate the unreacted carbazole and other non-polar impurities.

-

Separation: Separate the fine precipitate via centrifugation, followed by filtration of the remaining solids.

-

Product Isolation: Add concentrated hydrochloric acid to the filtrate to protonate the carboxylate product, causing the desired 2-(carbazol-9-yl)acetic acid to precipitate.

-

Purification: Stir the precipitate for 1 hour, then filter, wash thoroughly with water, and dry to afford the final product.[9]

Kinetic Analysis of Thiol Alkylation using Ellman's Reagent

For drug development professionals studying the interaction of this compound with proteins, quantifying the rate of cysteine thiol alkylation is essential. A common indirect method uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), or Ellman's Reagent.[10][11] This protocol measures the disappearance of free thiols over time.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[11]

-

Prepare a stock solution of the thiol to be tested (e.g., cysteine or a cysteine-containing peptide) in the reaction buffer.

-

Prepare a stock solution of this compound in the reaction buffer.

-

Prepare a stock solution of DTNB (4 mg/mL) in the reaction buffer.[11]

-

-

Reaction Initiation: In a cuvette or microplate well, mix the thiol solution and the this compound solution to initiate the alkylation reaction. Start a timer immediately.

-

Time-Point Sampling: At regular intervals (e.g., every 60 seconds), withdraw an aliquot of the reaction mixture.

-

Quenching and Detection: Immediately add the aliquot to a solution containing DTNB. The DTNB reacts instantly with any remaining free thiols to produce the colored product TNB²⁻, which absorbs strongly at 412 nm.[11]

-

Spectrophotometry: Measure the absorbance of the TNB²⁻ at 412 nm. The molar extinction coefficient is ~14,150 M⁻¹cm⁻¹.[11]

-

Data Analysis: Plot the concentration of free thiols versus time. The initial slope of this curve is used to determine the initial reaction rate. By varying the concentrations of the thiol and this compound, the second-order rate constant (k) can be calculated using the rate law.

Applications in Drug Development and Research

The predictable reactivity of this compound makes it a valuable tool. Its primary application in a biological context is the covalent modification of proteins and peptides.

-

Cysteine Alkylation: The thiol side chain of cysteine is a strong nucleophile. This compound is frequently used to irreversibly alkylate cysteine residues, a technique used for:

-

Enzyme Inhibition: Modifying active-site cysteines to inhibit enzyme function.

-

Protein Labeling: Attaching tags or probes for structural or functional studies.

-

Disulfide Bond Mapping: Blocking free thiols before reduction and analysis of disulfide bonds.

-

Conclusion

The SN2 reaction of this compound is a robust and predictable chemical transformation. Its adherence to second-order kinetics, dependence on strong nucleophiles and polar aprotic solvents, and its suitability as a primary alkyl halide make it a powerful tool for synthetic and medicinal chemists. For professionals in drug development, a thorough understanding of this mechanism is fundamental for designing covalent inhibitors, developing protein modification strategies, and utilizing it as a key intermediate in the synthesis of complex active pharmaceutical ingredients.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 11. broadpharm.com [broadpharm.com]

Solubility and Stability of 2-Bromoacetic Acid in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetic acid (BrCH₂COOH) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the introduction of a carboxymethyl group.[1][2] Its utility as an alkylating agent stems from the presence of both a reactive carbon-bromine bond and a carboxylic acid functionality.[3] A thorough understanding of its solubility and stability in various laboratory solvents is paramount for its effective and safe use in chemical reactions, formulation development, and analytical method design. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound in a range of common laboratory solvents, supported by quantitative data, detailed experimental protocols, and a visual representation of the key influencing factors.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid at room temperature.[3][4] It is hygroscopic and possesses a pungent odor.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃BrO₂ | [2] |

| Molecular Weight | 138.95 g/mol | [2] |

| Melting Point | 49-51 °C | [5] |

| Boiling Point | 208 °C | [3] |

| Density | 1.934 g/cm³ | [3] |

| pKa | 2.89 | [3] |

Solubility of this compound

The solubility of this compound is governed by its polar nature, stemming from the carboxylic acid group and the polar carbon-bromine bond.[4] This allows for favorable interactions with a variety of protic and aprotic polar solvents.

Aqueous Solubility

This compound is highly soluble in water due to its ability to form hydrogen bonds with water molecules.[4]

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 175 |

[Data from Sciencemadness Wiki][3]

Solubility in Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility | Reference(s) |

| Alcohols | ||||

| Methanol | Polar Protic | Soluble | Miscible | [6] |

| Ethanol | Polar Protic | Very Soluble | Miscible | [6] |

| Isopropanol | Polar Protic | Soluble | - | [3] |

| Ketones | ||||

| Acetone | Polar Aprotic | Soluble | - | [3] |

| Ethers | ||||

| Diethyl Ether | Polar Aprotic | Soluble | Miscible | [6] |

| Halogenated Solvents | ||||

| Dichloromethane | Polar Aprotic | - | - | |

| Chloroform | Polar Aprotic | Slightly Soluble | 10% (w/v) | [3] |

| Aromatic Hydrocarbons | ||||

| Benzene | Nonpolar | Soluble | - | [3] |

| Toluene | Nonpolar | - | - | |

| Aliphatic Hydrocarbons | ||||

| Hexane | Nonpolar | - | - |

Stability of this compound

While stable under recommended storage conditions (cool, dry, and protected from light), this compound can undergo degradation through several pathways, particularly in solution.[7] Its stability is influenced by factors such as the solvent, pH, temperature, and exposure to light.

Hydrolysis

The primary degradation pathway for this compound in aqueous solutions is hydrolysis, yielding glycolic acid and hydrobromic acid.[1][7] This reaction is significantly accelerated by basic conditions (high pH) and elevated temperatures.[3][7]

Quantitative Stability Data:

-

In a neutral aqueous solution at 15°C, this compound has an extrapolated half-life of approximately 2 years, indicating reasonable stability for short-term experiments.[7]

Photodegradation

This compound is sensitive to light and can undergo photodegradation.[1]

Quantitative Stability Data:

-

In the presence of a titanium dioxide photocatalyst at 15°C, the half-life for the photodegradation of monobromoacetic acid is 83 days.[8]

Reactivity with Solvents and Other Reagents

This compound can react with certain solvents and is incompatible with a range of common laboratory reagents.

-

Alcohols: In the presence of an acid catalyst, this compound can undergo Fischer esterification with alcohols to form the corresponding bromoacetate (B1195939) ester.[9] This is a significant stability concern when using alcohol-based solvents, especially at elevated temperatures or in acidic conditions.

-

Strong Bases: As a carboxylic acid, it will react exothermically with strong bases. In basic solutions, the hydrolysis rate is significantly increased.[3]

-

Oxidizing Agents: this compound is incompatible with strong oxidizing agents.

-

Metals: It can be corrosive to metals.[10]

Experimental Protocols

The following are detailed methodologies for determining the solubility and assessing the stability of this compound in common laboratory solvents.

Protocol for Determining the Solubility of this compound

This protocol describes the isothermal equilibrium method for determining the solubility of this compound in a given solvent at a specific temperature.

1. Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Constant temperature bath (e.g., water bath, oil bath, or heating block)

-

Stirring device (e.g., magnetic stirrer and stir bars)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis or RI) or a titration setup.

2. Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Place the container in the constant temperature bath and stir the mixture vigorously for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours, while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to the experimental temperature.

-

Immediately filter the aliquot using a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC or titration).

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility at the tested temperature.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Protocol for Assessing the Stability of this compound

This protocol outlines a method for evaluating the stability of this compound in a specific solvent under defined conditions (e.g., temperature, light exposure).

1. Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Constant temperature chamber or bath

-

Light source (if investigating photodegradation)

-

Amber vials or vials wrapped in aluminum foil for light-sensitive studies

-

HPLC system with a UV-Vis detector

-

Validated HPLC method for the quantification of this compound and its potential degradation products (e.g., glycolic acid).

2. Procedure:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several vials. Some vials should be protected from light (amber or wrapped) to serve as dark controls.

-

Place the vials in a constant temperature chamber set to the desired temperature. If investigating photodegradation, place a set of vials under a calibrated light source.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw a vial from each condition (e.g., light-exposed and dark control).

-

Immediately analyze the sample by HPLC to determine the concentration of this compound remaining.

-

If possible, also monitor for the appearance and increase in the concentration of known degradation products.

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation rate and, if applicable, the half-life (t₁/₂) of this compound under the tested conditions.

Mandatory Visualization

Factors influencing this compound's solubility and stability.

Conclusion

This compound is a highly soluble compound in water and a wide range of polar organic solvents, a characteristic that underpins its broad utility in synthesis. However, its stability in solution is a critical consideration for its successful application. The primary degradation pathways, hydrolysis and photodegradation, are significantly influenced by environmental factors such as pH, temperature, and light. Furthermore, the potential for reactivity with certain solvents, particularly alcohols, necessitates careful solvent selection and reaction condition optimization. The experimental protocols provided in this guide offer a framework for researchers to generate specific solubility and stability data tailored to their unique systems, ensuring the reliable and safe use of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. dl.icdst.org [dl.icdst.org]

- 8. Photodegradation of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 10. www1.udel.edu [www1.udel.edu]

spectroscopic properties of 2-bromoacetic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-bromoacetic acid, a key building block in organic synthesis and pharmaceutical development. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound (BrCH₂COOH), both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, exhibiting two distinct signals corresponding to the carboxylic acid proton and the methylene (B1212753) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3-12.0 | Singlet (broad) | 1H | -COOH |

| ~3.90 | Singlet | 2H | -CH₂- |

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows two signals, one for the carbonyl carbon of the carboxylic acid and another for the α-carbon attached to the bromine atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O |

| ~25 | -CH₂-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, very broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong, sharp | C=O stretch (carboxylic acid dimer) |

| ~1290 | Medium | C-O stretch |

| ~930 | Medium, broad | O-H bend (out-of-plane) |

| ~680 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum of this compound exhibits a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Assignment |

| 140 | High | [M+2]⁺ (molecular ion with ⁸¹Br) |

| 138 | High | [M]⁺ (molecular ion with ⁷⁹Br) |

| 96 | Moderate | [M+2 - COOH]⁺ or [CH₂⁸¹Br]⁺ |

| 94 | Moderate | [M - COOH]⁺ or [CH₂⁷⁹Br]⁺ |

| 45 | High | [COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 128-1024 scans, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or solvent signal.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electron Ionization - GC/MS):

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, methanol).

-

Inject an appropriate volume of the solution into the gas chromatograph coupled to a mass spectrometer (GC/MS).

Electron Ionization (EI) Mass Spectrum Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Speed: 1 scan/second.

-

Source Temperature: 200-250 °C.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to the Hazards and Safe Handling of 2-Bromoacetic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the hazards associated with 2-bromoacetic acid and detailed protocols for its safe handling in a research environment. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory setting.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[3][4][5]

| Property | Value |

| Chemical Formula | C₂H₃BrO₂[2][6] |

| Molecular Weight | 138.95 g/mol [2] |

| Melting Point | 49-51 °C[6] |

| Boiling Point | 208 °C[3][7] |

| Density | 1.93 g/cm³[2] |

| Flash Point | > 110 °C[3] |

| Solubility | Soluble in water and polar organic solvents.[6] |

Hazard Identification and Toxicity

This compound is a highly hazardous substance, classified as corrosive, acutely toxic, and an environmental hazard.[2]

Emergency Overview: This substance is toxic by inhalation, in contact with skin, and if swallowed. It causes severe burns and is very toxic to aquatic life.[3]

Health Hazards

-

Acute Toxicity: Can be fatal if absorbed through the skin and is harmful if swallowed or inhaled.[3][8] It can cause chemical burns to the respiratory tract.[3]

-

Corrosivity: Causes severe burns to the eyes, skin, and gastrointestinal tract.[3][8][9] It is a lachrymator, a substance that causes tearing.[3][10]

-

Chronic Effects: Prolonged or repeated exposure may lead to damage to the liver and kidneys.[3]

Quantitative Toxicity Data

| Route | Species | LD50/LC50 Value |

| Oral | Rat | 50 mg/kg[3][11] |

| Dermal | Rabbit | 59.9 mg/kg[12] |

| Dermal | Rat | 100 mg/kg[11] |

| Oral | Mouse | 100 mg/kg[3] |

No established OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) has been set for this compound. This does not imply that the substance is not harmful, and safe work practices should always be followed.[1]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls

-

Ventilation: All work with this compound, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood.[9][11][12][13]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][5][12][14]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]

-

Skin Protection:

-

Footwear: Closed-toe shoes are mandatory. Open-toed footwear is strictly prohibited in the laboratory.[13]

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator should be worn.[1][3]

Safe Handling and Storage

Handling

-

Always review the Safety Data Sheet (SDS) before using this compound.[9]

-

Wash hands thoroughly after handling.[3]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Minimize dust generation and accumulation.[3]

-

Keep containers tightly closed when not in use.[3]

-

Never add water to acid; always add acid slowly to water.[16]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

-

Store away from incompatible substances such as strong oxidizing agents and strong bases.[1][3]

-

Store below eye level.[9]

-

Segregate from incompatible materials.[13]

Experimental Protocols

General Safe Handling Workflow

This workflow outlines the lifecycle of this compound within a research laboratory, from procurement to disposal.

Protocol for a Small-Scale Alkylation Reaction

This protocol is a general guideline and should be adapted based on the specific reaction being performed.

Materials:

-

This compound

-

Substrate for alkylation

-

Base (e.g., sodium carbonate)

-

Solvent

-

Reaction flask, condenser, and other necessary glassware

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Appropriate workup and purification equipment

Procedure:

-

Preparation:

-

Ensure the fume hood is clean and free of clutter.

-

Assemble all necessary glassware and equipment.

-

Don all required PPE (goggles, face shield, gloves, lab coat).

-

-

Reaction Setup:

-

In the fume hood, add the substrate, base, and solvent to the reaction flask.

-

Slowly add the this compound to the reaction mixture while stirring.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water or a suitable quenching agent.

-

Perform an extractive workup to isolate the product.

-

-

Purification:

-

Purify the crude product using an appropriate method (e.g., chromatography, recrystallization).

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware by rinsing with an appropriate solvent.

-

Dispose of all waste (solid and liquid) in properly labeled hazardous waste containers.

-

Emergency Procedures

Spills

In the event of a spill, follow these procedures immediately.

Spill Cleanup Protocol:

-

Evacuate all personnel from the immediate area.[1]

-

If the spill is large or you are unsure how to handle it, call for emergency assistance.

-

For small spills, don the appropriate PPE.[17]

-

Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[1][17]

-

Slowly neutralize the spill with a weak base such as sodium bicarbonate.[17]

-

Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste.[1]

-

Decontaminate the spill area with soap and water.[17]

Exposure

First Aid Workflow for Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][18] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air.[3][18] If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, give them a cup of water.[3] Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow:

-

Collect all waste in designated, properly labeled, and sealed containers.[1]

-

Aqueous solutions with a pH between 6.0 and 10.0 may be eligible for sink disposal in some jurisdictions, but due to the toxicity of this compound, this is generally not recommended.[9] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

-

Never mix this compound waste with incompatible chemicals.

-

Contaminated materials such as gloves and absorbent pads must also be disposed of as hazardous waste.

By following these guidelines, researchers can safely handle this compound and minimize the risk of exposure and environmental contamination. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

- 1. qmul.ac.uk [qmul.ac.uk]

- 2. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 7. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. nivina-bmc.com [nivina-bmc.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. benchchem.com [benchchem.com]

- 17. Bromoacetic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 18. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Bromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacetic acid (2-BAA), a halogenated organic compound, is of significant interest due to its prevalence as a disinfection byproduct in drinking water and its use as a reagent in chemical synthesis. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and developing remediation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of this compound, detailing the underlying chemical and biological mechanisms. It includes a summary of its physicochemical properties, quantitative data on degradation rates, detailed experimental protocols for studying its environmental persistence, and visualizations of key degradation pathways and experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its behavior and persistence in the environment. These properties influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Chemical Formula | C₂H₃BrO₂ | [1] |

| Molecular Weight | 138.95 g/mol | [1] |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 49-51 °C | [1] |

| Boiling Point | 208 °C | [1] |

| Water Solubility | Highly soluble | |

| Vapor Pressure | 0.119 mmHg at 25 °C | [2] |

| pKa | 2.89 | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.41 | [2] |

Note: The low pKa indicates that this compound will exist predominantly in its anionic form (bromoacetate) in most natural water and soil environments.[2] Its high water solubility and low log Kow suggest it will be mobile in aquatic systems and have a low potential for bioaccumulation.[2]

Abiotic Degradation

Abiotic degradation processes, which do not involve biological organisms, play a role in the environmental fate of this compound. The primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For this compound, this involves the nucleophilic substitution of the bromine atom by a hydroxyl group, yielding glycolic acid and a bromide ion.

Reaction: BrCH₂COOH + H₂O → HOCH₂COOH + HBr

The rate of hydrolysis is influenced by pH and temperature.

Quantitative Data for Hydrolysis

| Parameter | Condition | Value | Reference |

| Half-life (t½) | pH 7, 25 °C | ~2 years (extrapolated) | |

| Rate Constant (k) | Varies with pH and temperature | Not explicitly found in searches |

Photolysis

Photolysis is the degradation of a compound by light. This compound does not significantly absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface.[2] Therefore, direct photolysis is not a major degradation pathway.[2] However, indirect photolysis can occur in the presence of photosensitizers.

Quantitative Data for Photolysis

| Parameter | Condition | Value | Reference |

| Quantum Yield (Φ) | Not specified | Not explicitly found in searches | |

| Half-life (t½) | Not specified | Not explicitly found in searches |

Biotic Degradation

The primary mechanism for the environmental breakdown of this compound is biotic degradation by microorganisms.[2] A variety of bacteria, particularly from the genera Pseudomonas and Moraxella, have been shown to utilize this compound as a carbon and energy source.

Microbial Degradation Pathway

The key enzymatic step in the biodegradation of this compound is the cleavage of the carbon-bromine bond, a reaction catalyzed by a class of enzymes known as 2-haloacid dehalogenases .[3][4][5] These enzymes hydrolytically remove the bromide ion, converting this compound into glycolic acid.[3][4][5] Glycolic acid is a common metabolic intermediate that can then enter central metabolic pathways, such as the glyoxylate (B1226380) cycle and the tricarboxylic acid (TCA) cycle, to be further mineralized to carbon dioxide and water.

Enzymology of Degradation

2-Haloacid Dehalogenases (EC 3.8.1.2)

These enzymes are the primary drivers of this compound biodegradation.[3][4][5] They catalyze the hydrolytic cleavage of the C-Br bond. The reaction mechanism typically involves a nucleophilic attack on the α-carbon, leading to the displacement of the bromide ion.[6]

Genetic Regulation of Degradation

The expression of 2-haloacid dehalogenase genes is often inducible, meaning that the presence of the haloacid substrate triggers the production of the enzyme.[7] This regulation allows microorganisms to efficiently utilize these compounds as a carbon source when they are available in the environment. The regulatory mechanisms can involve transcriptional activators or repressors that bind to the promoter regions of the dehalogenase genes.[8][9][10][11]

Quantitative Data for Biotic Degradation

| Parameter | Organism/System | Condition | Value | Reference |

| Degradation Rate | Pseudomonas sp. | Not specified | Not explicitly found in searches | |

| Half-life (t½) | Soil | Varies with soil type, temperature, and microbial population | Not explicitly found in searches | |

| Mineralization | Activated Sludge | OECD 301F | Not explicitly found in searches |

Experimental Protocols

This section provides an overview of standardized methods for assessing the degradation of this compound. For detailed, step-by-step procedures, it is essential to consult the official OECD guidelines.

Abiotic Degradation Protocols

Hydrolysis (Following OECD Guideline 111)

This test determines the rate of hydrolysis as a function of pH.

-

Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are spiked with this compound and incubated in the dark at a constant temperature.[12]

-

Procedure:

-

Prepare sterile buffer solutions.

-

Add a known concentration of this compound to each buffer.

-

Incubate samples in the dark at a controlled temperature (e.g., 25 °C or 50 °C).

-